Cas no 86123-95-7 ((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid)

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid structure
86123-95-7 structure
상품 이름:(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
CAS 번호:86123-95-7
MF:C9H17NO5
메가와트:219.234983205795
MDL:MFCD08063987
CID:60951
PubChem ID:27281801

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid 화학적 및 물리적 성질

이름 및 식별자

    • Boc-O-Methyl-D-serine
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
    • (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • Boc-D-Ser(Me)-OH
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl- (9CI)
    • Boc-O-methyl-D-Ser
    • N-Boc-O-methyl-D-serine
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
    • (R)-2-(tert-Butoxycarbonylamino)-3-methoxypropionic acid
    • N-(tert-butoxycarbonyl)-O-methyl-D-serine
    • (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid
    • (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine (ACI)
    • (2R)-2-(tert-Butoxycarbonylamino)-3-methoxypropanoic acid
    • (2R)-2-[[(tert-Butoxy)carbonyl]amino]-3-methoxypropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine
    • 86123-95-7
    • AC-25780
    • AKOS016843022
    • SW2VTV4J73
    • DTXSID70650672
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid
    • (R)-2-TERT-BUTOXYCARBONYLAMINO-3-METHOXY-PROPIONIC ACID
    • RFGMSGRWQUMJIR-ZCFIWIBFSA-N
    • BCP04715
    • DS-11383
    • CS-D0906
    • EN300-648559
    • MFCD08063987
    • Q-102739
    • SCHEMBL527131
    • MDL: MFCD08063987
    • 인치: 1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
    • InChIKey: RFGMSGRWQUMJIR-ZCFIWIBFSA-N
    • 미소: [C@H](C(=O)O)(COC)NC(=O)OC(C)(C)C

계산된 속성

  • 정밀분자량: 219.11100
  • 동위원소 질량: 219.111
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 233
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 84.9
  • 소수점 매개변수 계산 참조값(XlogP): 0.4

실험적 성질

  • 색과 성상: Pale-yellow to Yellow-brown Liquid
  • 밀도: 1.149
  • 비등점: 355.8°C at 760 mmHg
  • 플래시 포인트: 169 °C
  • 굴절률: 1.46
  • PSA: 84.86000
  • LogP: 1.00160

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid 보안 정보

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid 세관 데이터

  • 세관 번호:2924199090
  • 세관 데이터:

    ?? ?? ??:

    2924199090

    개요:

    2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    ?? ??, ?? ??,,,포장

    요약:

    2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A122750-5g
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7 97%
5g
$20.0 2025-02-26
Ambeed
A122750-10g
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7 97%
10g
$38.0 2025-02-26
eNovation Chemicals LLC
Y1289354-1kg
(R)-N-Boc-2-aMino-3-Methoxypropionic acid
86123-95-7 95%
1kg
$3400 2024-06-05
abcr
AB283893-100 g
(R)-2-tert-Butoxycarbonylamino-3-methoxy-propionic acid, 97% (Boc-D-Ser(Me)-OH); .
86123-95-7 97%
100g
€624.20 2023-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R27120-250mg
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7
250mg
¥36.0 2021-09-04
abcr
AB283893-5 g
(R)-2-tert-Butoxycarbonylamino-3-methoxy-propionic acid, 97% (Boc-D-Ser(Me)-OH); .
86123-95-7 97%
5g
€116.20 2023-04-26
Apollo Scientific
OR52578-10g
Boc-O-Methyl-D-serine
86123-95-7 97%
10g
£64.00 2023-09-01
Enamine
EN300-648559-2.5g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
86123-95-7 95%
2.5g
$1701.0 2023-03-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R27120-5g
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7
5g
¥216.0 2021-09-04
TRC
B667905-50mg
Boc-O-methyl-D-serine
86123-95-7
50mg
60.00 2021-08-16

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  36 h, 60 psi, rt
2.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
2.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
참조
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

합성회로 2

반응 조건
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 - 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, -5 - 5 °C
1.4 Reagents: Citric acid Solvents: Water ;  < pH 3.5
참조
Concise Synthesis of Lacosamide with High Chiral Purity
Chen, Meng-Di ; et al, ACS Omega, 2019, 4(4), 6546-6550

합성회로 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  rt
1.2 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  rt
참조
Preparation and biological evaluation of key fragments and open analogs of scleritodermin A
Sellanes, Diver; et al, Tetrahedron, 2010, 66(29), 5384-5395

합성회로 4

반응 조건
1.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
참조
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

합성회로 5

반응 조건
1.1 Reagents: 4-Methylmorpholine Solvents: 1,4-Dioxane ,  Water ;  2 h, 25 - 30 °C
2.1 Reagents: Sodium hydroxide Solvents: Toluene ;  0 - 10 °C; 2 h, 5 - 10 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.5 - 4
참조
Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide
Eadara, Kalyana Chakravarthi; et al, Pharma Chemica, 2016, 8(16), 98-104

합성회로 6

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  5 h, rt
3.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
참조
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

합성회로 7

반응 조건
1.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
참조
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

합성회로 8

반응 조건
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  5 h, rt
2.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
참조
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

합성회로 9

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  30 min, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 h, -5 - 5 °C
참조
Improved Synthesis and Impurity Identification of (R)-Lacosamide
Yang, Anjiang ; et al, Organic Process Research & Development, 2019, 23(5), 818-824

합성회로 10

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ;  15 min, 0 °C
1.2 Reagents: Diphenylphosphoryl azide ;  10 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  36 h, 60 psi, rt
3.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
3.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
참조
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Raw materials

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:86123-95-7)Boc-o-methyl-D-serine
sfd13113
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:86123-95-7)(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
A841566
순결:99%/99%
재다:100g/500g
가격 ($):203.0/712.0